N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-11-12(2)24-18-16(11)17(20-10-21-18)19-8-7-13-5-6-14(22-3)15(9-13)23-4/h5-6,9-10H,7-8H2,1-4H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGXBKSYGGIECV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCCC3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets by binding to active sites, leading to changes in the targets’ function. .
Biochemical Pathways
The biochemical pathways affected by Oprea1_175027 are currently unknown. Given the compound’s structure, it may influence pathways involving similar compounds or those associated with its potential targets
Pharmacokinetics
Its degree of lipophilicity suggests that it may diffuse easily into cells, potentially influencing its bioavailability.
Result of Action
The molecular and cellular effects of Oprea1_175027’s action are currently unknown. Its potential interactions with cellular targets suggest it may influence cellular functions or signaling pathways
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with targets. The specific environmental influences on Oprea1_175027’s action are yet to be determined.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SARs).
Chemical Structure and Properties
The compound's structure features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Molecular Formula and Weight
- Molecular Formula : C18H21N3O2S
- Molecular Weight : 341.44 g/mol
Structural Representation
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 315682-73-6 |
Pharmacological Effects
Research indicates that compounds containing thieno[2,3-d]pyrimidine moieties exhibit a range of pharmacological effects including:
- Anti-inflammatory Activity : Thieno[2,3-d]pyrimidine derivatives have shown significant inhibition of COX enzymes, which are key mediators in the inflammatory response. For instance, studies have reported IC50 values for related compounds in the low micromolar range, suggesting strong anti-inflammatory properties .
- Antioxidant Properties : Pyrimidine derivatives often display antioxidant activity by scavenging free radicals and reducing oxidative stress markers.
- Antimicrobial Effects : Certain derivatives have demonstrated efficacy against various bacterial strains, indicating potential use as antimicrobial agents.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways such as COX-1 and COX-2.
- Receptor Modulation : It might interact with specific receptors or ion channels influencing cellular signaling pathways.
Structure-Activity Relationships (SAR)
Studies on SAR have revealed that modifications to the thieno[2,3-d]pyrimidine structure can significantly impact biological activity. For example:
- Substituents on the aromatic ring can enhance potency against specific targets.
- The presence of electron-donating groups has been associated with increased anti-inflammatory activity .
In Vitro Studies
Several in vitro studies have evaluated the efficacy of related compounds:
- COX Inhibition Assays :
-
Antioxidant Activity Tests :
- DPPH radical scavenging assays indicated that certain derivatives exhibit significant antioxidant activity with IC50 values below 50 μg/mL.
In Vivo Studies
Animal models have been employed to assess the anti-inflammatory effects of thieno[2,3-d]pyrimidine derivatives:
Scientific Research Applications
It appears that the specific compound "N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine" was not found in the provided search results. However, several related compounds and concepts were identified, which may be relevant to your research.
Here's a summary of potentially useful information:
1. Related Compounds:
- N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: This compound, with the PubChem CID 67318, has a molecular weight of 359.4 g/mol and the molecular formula C20H25NO5 . Synonyms include 139-76-4 and 2-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide .
- 2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound has the molecular formula C20H24N4O3S2 and a molecular weight of 432.6g/mol. Its CAS number is 315695-32-0.
- N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide: The molecular formula of this compound is C20H23N3O3S2 and its CAS number is 379246-75-0 .
- 2-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-3-ETHYL-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
2. Related Research Areas:
- Botanical Pesticides: Hemp essential oil contains terpenoid compounds with pesticide properties, showing potential as a botanical acaricide . (E)-caryophyllene and α-humulene were identified as the most toxic components against ticks and mites .
- Biocontrol Agents: Bacillus and Pseudomonas strains have shown potential in controlling fungal diseases in cannabis crops . Bacillus velezensis LBUM279 and FZB42 reduced gray mold development on cannabis leaves .
- Low-Energy Nuclear Fusion: Research indicates experimental results of low-energy nuclear fusion reactions using deuterium nuclei, resulting in helium isotopes and energy release . Materials used in these experiments included molybdenum and palladium nanowires .
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4-amine Derivatives
Structural Variations :
- Core Substituents : Position 5 and 6 modifications influence electronic and steric properties.
- N-Substituents : Alkyl or aryl groups alter solubility and biological interactions.
Table 1: Key Thieno[2,3-d]pyrimidin-4-amine Analogs
Key Observations :
- Electron-Donating Substituents : The target compound’s 3,4-dimethoxy phenethyl group may enhance π-π stacking or hydrogen bonding compared to simpler aryl substituents (e.g., 7e, 7f) .
- Lipophilicity : The 5,6-dimethyl groups increase hydrophobicity relative to aryl-substituted analogs (e.g., 7e–7i) .
- Synthetic Yields : Derivatives with -NH2 at the 4-position (e.g., 7e–7i) exhibit higher yields (84–86%) compared to N-alkylated analogs (68–70% in ) .
Heterocyclic Core Modifications
Furo[2,3-d]pyrimidines and Tetrahydrobenzo Analogs
Table 2: Analogs with Modified Cores
Key Observations :
- Core Saturation: Tetrahydrobenzo analogs () exhibit higher melting points (189–199.6°C) due to increased rigidity compared to unsaturated thieno/furo cores .
N-Substituent Variations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step nucleophilic substitution. For example:
- Step 1 : React 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine with 2-(3,4-dimethoxyphenyl)ethyl halide under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Purify via column chromatography (e.g., hexane/EtOAc gradient) and confirm purity using HPLC or TLC .
- Critical Factors : Temperature (60–80°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 amine:halide) to minimize byproducts .
Q. How is the structural integrity of this compound validated, and what analytical techniques are essential?
- Methodology :
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., aromatic protons at δ 6.7–7.3 ppm for dimethoxyphenyl, methyl groups at δ 2.1–2.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 424.18) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group observed in similar analogs) .
Q. What preliminary biological activities have been reported for this compound?
- Methodology :
- In vitro assays : Screen against cancer cell lines (e.g., IC₅₀ values via MTT assay) or microbial targets (e.g., MIC against S. aureus) .
- Mechanistic Probes : Use fluorescence polarization to assess binding to enzymes (e.g., kinase inhibition) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. fluoro substituents) impact target selectivity and potency?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., 3,4-dimethoxy → 3-fluoro-4-methoxy) and compare bioactivity .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., ATP-binding pockets) .
- Key Finding : Methoxy groups enhance π-π stacking with aromatic residues, while fluorination improves metabolic stability .
Q. How can conflicting data on in vitro vs. in vivo efficacy be resolved?
- Methodology :
- Orthogonal Validation : Combine LC-MS/MS (plasma/tissue distribution) with pharmacokinetic modeling to address bioavailability gaps .
- Metabolite Profiling : Identify phase I/II metabolites (e.g., CYP450-mediated oxidation) using liver microsomes .
Q. What strategies improve aqueous solubility without compromising bioactivity?
- Methodology :
- Salt Formation : React with HCl or citrate to enhance solubility (e.g., hydrochloride salt yields >90% purity) .
- Co-solvent Systems : Use PEG-400 or cyclodextrin complexes for in vivo formulations .
Q. How does this compound interact with off-target proteins, and what assays mitigate cross-reactivity?
- Methodology :
- Proteome Profiling : Use thermal shift assays (TSA) or affinity pulldown-MS to identify off-target binding .
- Selectivity Screening : Test against panels of related enzymes (e.g., kinase family members) .
Q. What computational models predict metabolic stability, and how do they guide structural optimization?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
